molecular formula C11H14N4S B13426080 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide

1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide

Cat. No.: B13426080
M. Wt: 234.32 g/mol
InChI Key: JTXSYVLRVOIUKY-UHFFFAOYSA-N
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Description

1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an isopropyl group at position 1, a thiophen-3-yl group at position 3, and a carboximidamide group at position 5. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an isopropyl group and a thiophen-3-yl group.

    Introduction of the Carboximidamide Group: The carboximidamide group can be introduced through the reaction of the pyrazole intermediate with cyanamide under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for higher yields and purity, and the process would be scaled up using industrial reactors and equipment.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophen-3-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ylmethanamine
  • 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine

Uniqueness

1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide is unique due to the presence of the carboximidamide group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14N4S

Molecular Weight

234.32 g/mol

IUPAC Name

2-propan-2-yl-5-thiophen-3-ylpyrazole-3-carboximidamide

InChI

InChI=1S/C11H14N4S/c1-7(2)15-10(11(12)13)5-9(14-15)8-3-4-16-6-8/h3-7H,1-2H3,(H3,12,13)

InChI Key

JTXSYVLRVOIUKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CSC=C2)C(=N)N

Origin of Product

United States

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